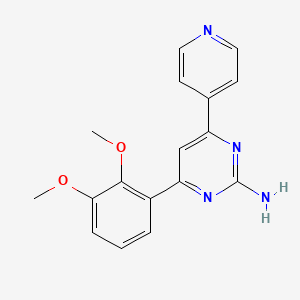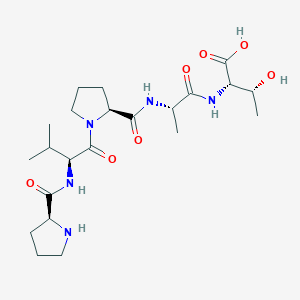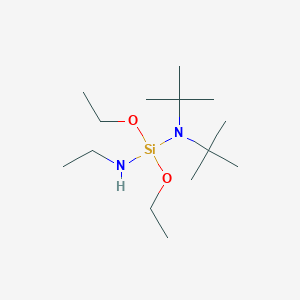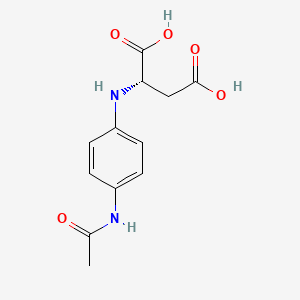![molecular formula C29H26O3 B14185760 Bis[4-(2,6-dimethylphenoxy)phenyl]methanone CAS No. 856433-46-0](/img/structure/B14185760.png)
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone is a chemical compound with the molecular formula C29H28N2O and a molecular weight of 420.55 g/mol It is known for its unique structure, which includes two 2,6-dimethylphenoxy groups attached to a central methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(2,6-dimethylphenoxy)phenyl]methanone typically involves the reaction of 2,6-dimethylphenol with 4-bromobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Bis[4-(2,6-dimethylphenoxy)phenyl]methanone involves its interaction with specific molecular targets. The phenoxy groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The methanone core can also participate in various chemical reactions, modulating the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
Bis[4-(2,6-dimethylphenyl)amino]phenylmethanone: Similar structure but with amino groups instead of phenoxy groups.
Bis[4-(diethylamino)phenyl]methanone: Contains diethylamino groups instead of dimethylphenoxy groups.
Uniqueness
Bis[4-(2,6-dimethylphenoxy)phenyl]methanone is unique due to its specific combination of phenoxy groups and methanone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
856433-46-0 |
|---|---|
Molecular Formula |
C29H26O3 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
bis[4-(2,6-dimethylphenoxy)phenyl]methanone |
InChI |
InChI=1S/C29H26O3/c1-19-7-5-8-20(2)28(19)31-25-15-11-23(12-16-25)27(30)24-13-17-26(18-14-24)32-29-21(3)9-6-10-22(29)4/h5-18H,1-4H3 |
InChI Key |
GVISUQIUYHFAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)



![1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene](/img/structure/B14185701.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)-](/img/structure/B14185716.png)
![N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14185723.png)


![{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid](/img/structure/B14185738.png)

![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one](/img/structure/B14185754.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
